molecular formula C12H19NO B2887188 b-Amino-4-tert-butylbenzeneethanol CAS No. 127428-64-2

b-Amino-4-tert-butylbenzeneethanol

Cat. No.: B2887188
CAS No.: 127428-64-2
M. Wt: 193.29
InChI Key: TXUFIGBVDCUITR-UHFFFAOYSA-N
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Description

b-Amino-4-tert-butylbenzeneethanol: is an organic compound known for its unique structure and properties. It is also referred to as 2-Amino-2-(4-tert-butylphenyl)ethanol. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a benzene ring with a tert-butyl substituent. It has a molecular formula of C12H19NO and a molecular weight of 193.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of b-Amino-4-tert-butylbenzeneethanol typically involves the reaction of 4-tert-butylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon to yield the desired amino alcohol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: b-Amino-4-tert-butylbenzeneethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

b-Amino-4-tert-butylbenzeneethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of b-Amino-4-tert-butylbenzeneethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: b-Amino-4-tert-butylbenzeneethanol is unique due to the presence of both an amino and a hydroxyl group attached to a benzene ring with a tert-butyl substituent. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

2-amino-2-(4-tert-butylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-12(2,3)10-6-4-9(5-7-10)11(13)8-14/h4-7,11,14H,8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUFIGBVDCUITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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